molecular formula C6H9Br B054702 Bicyclo[2.1.1]hexane, 2-bromo- (9CI) CAS No. 120159-43-5

Bicyclo[2.1.1]hexane, 2-bromo- (9CI)

Cat. No.: B054702
CAS No.: 120159-43-5
M. Wt: 161.04 g/mol
InChI Key: BPBRHLYWEZJHFY-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane, 2-bromo-(9CI) is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings This compound is part of the bicyclo[211]hexane family, known for their strained ring systems and interesting chemical properties

Mechanism of Action

Target of Action

Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .

Mode of Action

The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .

Result of Action

The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane, 2-bromo-(9CI) typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, and subsequent bromination introduces the bromine atom at the 2-position. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .

Industrial Production Methods

Industrial production of bicyclo[2.1.1]hexane, 2-bromo-(9CI) may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and requires specialized equipment . Alternative methods, such as the Lewis acid-catalyzed cycloaddition, offer more scalable and efficient routes for industrial production .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.

    Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

Properties

IUPAC Name

2-bromobicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBRHLYWEZJHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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